Product packaging for Ethyl 3,6-dibromopyridine-2-acetate(Cat. No.:CAS No. 1806273-97-1)

Ethyl 3,6-dibromopyridine-2-acetate

Cat. No.: B1449017
CAS No.: 1806273-97-1
M. Wt: 322.98 g/mol
InChI Key: JKOLFHUFMLQBIK-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

The introduction of halogen atoms, such as bromine, onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines are crucial building blocks for the construction of more complex molecular architectures. The carbon-halogen bond provides a reactive handle for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Kumada reactions. acs.orgnih.gov These methods are among the most effective for forming new carbon-carbon bonds, allowing chemists to assemble intricate molecular frameworks.

The position of the halogen on the pyridine ring influences its reactivity. For instance, in dihalogenated pyridines, the catalyst and reaction conditions can be tuned to selectively react at one position over another, a critical factor in multi-step syntheses. acs.org The presence of halogens also modulates the electronic properties of the pyridine ring, which can be leveraged to direct the course of subsequent chemical transformations.

Role of Ester Functionalities in Advanced Pyridine-Based Systems

Ester functionalities, when attached to a pyridine scaffold, introduce another layer of synthetic versatility and are a common feature in many biologically relevant molecules. The ester group is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base to yield a carboxylic acid. libretexts.org This transformation is often a key step in the synthesis of final target molecules, as the resulting carboxylic acid can participate in a wide range of further reactions, such as amide bond formation.

Furthermore, the ester group can be a target for nucleophilic attack, allowing for ester-to-amide exchange or conversion to other functional groups. chemrxiv.org In some contexts, the ester itself is essential for the final molecule's function, influencing properties like solubility and the ability to cross biological membranes. The hydrolysis of esters attached to pyridine rings can even be triggered by specific metal ions, a property that has been harnessed for the development of chemical sensors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br2NO2 B1449017 Ethyl 3,6-dibromopyridine-2-acetate CAS No. 1806273-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLFHUFMLQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3,6 Dibromopyridine 2 Acetate

Strategies for Constructing the 3,6-Dibromopyridine Core with 2-Substitution

The primary challenge in synthesizing Ethyl 3,6-dibromopyridine-2-acetate lies in achieving the specific 3,6-dibromo substitution pattern on a pyridine (B92270) ring that also bears a functional group at the 2-position, which can be converted to the ethyl acetate (B1210297) moiety. Two main strategies can be envisioned: the regioselective bromination of a pre-functionalized pyridine and the functionalization of a pre-existing dibromopyridine.

Regioselective Bromination Approaches for Pyridine Rings

Direct bromination of pyridine itself is often unselective and requires harsh conditions. Therefore, the regioselectivity of bromination is typically controlled by the electronic nature and position of existing substituents on the pyridine ring.

One potential pathway involves the bromination of a pyridine derivative already containing a precursor to the ethyl acetate group at the 2-position, such as a methyl group. For instance, starting with 2-picoline, electrophilic bromination would be directed to the 3- and 5-positions due to the electron-donating nature of the methyl group and the directing effect of the nitrogen atom. However, achieving 3,6-dibromination directly can be challenging.

A more controlled approach often involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. However, this is not ideal for achieving 3,6-disubstitution.

A plausible route could start from a precursor like 2-methylpyridine (B31789). While direct bromination might not be perfectly regioselective, a multi-step sequence could be employed. For example, nitration of 2-methylpyridine followed by reduction and subsequent Sandmeyer reactions could be a lengthy but possible route to introduce bromides at specific positions, although this is a complex and often low-yielding process.

Functionalization of Pre-existing Dibromopyridine Frameworks

A more convergent and often more efficient strategy involves starting with a commercially available or readily synthesized dibromopyridine and then introducing the desired functionality at the 2-position. 3,6-Dibromopyridine is not a common starting material, but routes to similar dibromopyridines exist. For example, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine (B45657) via a halogen exchange reaction. google.com

Palladium-catalyzed carbonylation of halogenated pyridines presents a powerful method for the introduction of a carboxyl or ester group. This reaction typically involves the use of carbon monoxide, an alcohol (for direct ester formation), a palladium catalyst, and a ligand.

For the synthesis of this compound, a potential precursor would be 2,3,6-tribromopyridine (B181223). A selective palladium-catalyzed carbonylation at the 2-position in the presence of ethanol (B145695) could, in principle, yield the desired product. The selectivity of such a reaction would depend on the relative reactivity of the C-Br bonds, which is influenced by their electronic and steric environment. Generally, the C-Br bond at the 2-position is more activated towards oxidative addition to the palladium catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides

Catalyst/LigandCO SourceSolventTemperature (°C)Reference
Pd(OAc)₂ / dcppCO (1 atm)Toluene80-110 organic-chemistry.org
Pd(PPh₃)₄Mo(CO)₆Dioxane65-85 sigmaaldrich.com
(COD)Pd(CH₂TMS)₂ / XantphosCO (4 atm)Not specified130 nih.gov

This table presents general conditions and should be optimized for the specific substrate.

An alternative to direct carbonylation to the ester is the carbonylation of 2,3,6-tribromopyridine to form 3,6-dibromopicolinic acid, followed by esterification. The carboxylic acid can be synthesized and then converted to the ethyl ester using standard esterification methods.

The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, is a common method. Another mild and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

A plausible synthetic sequence would be:

Synthesis of 3,6-dibromo-2-picolinic acid.

Esterification of 3,6-dibromo-2-picolinic acid with ethanol.

The synthesis of 3,6-dihydroxypicolinic acid has been reported, which could potentially be converted to the dibromo derivative, although this would involve multiple challenging steps. nih.govnih.gov

Halogen-metal exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. wikipedia.org This method involves the reaction of a dihalogenated pyridine with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to selectively replace one of the halogen atoms with a metal. The resulting organometallic intermediate can then be reacted with an appropriate electrophile to introduce the desired functional group.

For the synthesis of this compound, one could start with 2,3,6-tribromopyridine. The bromine at the 2-position is generally the most acidic and therefore the most likely to undergo halogen-metal exchange.

The proposed synthetic sequence would be:

React 2,3,6-tribromopyridine with a suitable organolithium reagent (e.g., n-BuLi) at low temperature to selectively form 3,6-dibromo-2-lithiopyridine.

Quench the organolithium intermediate with a suitable electrophile, such as ethyl chloroformate or diethyl carbonate, to introduce the ethyl acetate group.

Alternatively, starting with 3,6-dibromopyridine, a directed metalation at the 2-position followed by quenching with an appropriate electrophile could be envisioned, although achieving high regioselectivity can be challenging without a directing group.

Another approach involves the use of 3,6-dibromo-2-methylpyridine, which is commercially available. sigmaaldrich.com The methyl group can be functionalized to the desired ethyl acetate group. This could involve radical bromination of the methyl group to form 3,6-dibromo-2-(bromomethyl)pyridine, followed by nucleophilic substitution with the enolate of ethyl acetate or a related synthon. A similar transformation has been reported for the synthesis of 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine. semanticscholar.org

Table 2: Key Intermediates and Potential Synthetic Transformations

Starting MaterialKey IntermediateTransformationReagents
2,3,6-Tribromopyridine3,6-Dibromo-2-lithiopyridineHalogen-Metal Exchangen-BuLi, THF, -78 °C
3,6-Dibromo-2-lithiopyridineThis compoundElectrophilic QuenchingEthyl chloroformate
3,6-Dibromo-2-picolinic acidEthyl 3,6-dibromopicolinateEsterificationEthanol, H₂SO₄ (cat.)
3,6-Dibromo-2-methylpyridine3,6-Dibromo-2-(bromomethyl)pyridineRadical BrominationNBS, AIBN
3,6-Dibromo-2-(bromomethyl)pyridineThis compoundNucleophilic SubstitutionEnolate of ethyl acetate
Introduction of Carboxyl/Ester Group at the 2-Position

Novel Synthetic Routes and Reaction Optimizations

The introduction of three distinct substituents onto a pyridine ring requires careful strategic planning to control regioselectivity. For a molecule like this compound, novel synthetic routes would likely leverage modern cross-coupling technologies and functionalization of a pre-brominated pyridine core.

A plausible and novel approach would involve the direct C-H functionalization of a 2,5-dibromopyridine (B19318) precursor. While challenging, recent advances in transition-metal catalysis have made the direct introduction of functional groups onto heteroaromatic rings a viable strategy. A hypothetical route could involve the palladium-catalyzed coupling of 2,5-dibromopyridine with a suitable acetate equivalent, such as the enolate of ethyl acetate. This approach, however, would need to overcome the challenge of regioselectivity, as C-H activation could potentially occur at other positions on the pyridine ring.

Alternatively, a more controlled, albeit longer, route could commence with a pre-functionalized pyridine. For instance, the synthesis could start from 2-amino-5-bromopyridine. Bromination of this starting material, followed by a Sandmeyer reaction to replace the amino group with another bromine atom, would yield 2,5-dibromopyridine. Subsequent selective functionalization at the 6-position would be the key step. This could potentially be achieved through directed ortho-metalation, where a directing group would guide the introduction of the acetate moiety.

Development of Milder Reaction Conditions

The pursuit of milder reaction conditions is a constant theme in modern organic synthesis, aiming to improve functional group tolerance, reduce energy consumption, and minimize the formation of byproducts. In the context of synthesizing this compound, moving away from harsh, strongly basic or high-temperature conditions is paramount.

Traditional methods for introducing carbon substituents onto pyridine rings often rely on strong bases like lithium diisopropylamide (LDA) to generate nucleophiles, which can be incompatible with sensitive functional groups. The development of milder base-mediated reactions, perhaps using carbonate or phosphate (B84403) bases in conjunction with a suitable catalyst, would represent a significant advancement.

Catalytic Approaches in Pyridine Functionalization

Catalysis, particularly using transition metals like palladium and copper, is central to the efficient functionalization of pyridine rings. For the synthesis of this compound, catalytic methods would be indispensable.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysis is a powerful tool for forming C-C bonds. A potential route to the target molecule could involve the Negishi or Suzuki cross-coupling reaction. For a Negishi coupling, an organozinc reagent derived from a tribromopyridine could be coupled with an electrophilic source of the ethyl acetate group. More practically, a palladium catalyst could be used to couple 2,3,6-tribromopyridine with the zinc enolate of ethyl acetate. The selective reaction at the 2-position would be a key challenge to overcome, potentially influenced by the choice of ligands on the palladium catalyst.

A general representation of a palladium-catalyzed cross-coupling reaction is shown below:

Generated code

Chemical Reactivity and Transformations of Ethyl 3,6 Dibromopyridine 2 Acetate

Reactivity of the Bromo-Substituents

The presence of two bromine atoms on the pyridine (B92270) ring at positions 3 and 6 imparts significant reactivity to the molecule, particularly for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For ethyl 3,6-dibromopyridine-2-acetate, these reactions offer a route to introduce diverse substituents onto the pyridine core.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. wikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

A typical Suzuki-Miyaura reaction setup for a substrate like this compound would involve the following components:

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling
LigandPPh₃, SPhos, XPhosStabilizes the palladium catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Organoboron ReagentArylboronic acid, Alkylboronic acidSource of the new substituent
SolventToluene, Dioxane, DMFDissolves reactants and catalyst

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed to functionalize this compound:

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines. The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a key method for the synthesis of arylalkynes.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are highly reactive, often leading to faster reaction times compared to other organometallic reagents. wikipedia.org

The following table summarizes typical conditions for these cross-coupling reactions:

ReactionCatalyst SystemNucleophileBase
Buchwald-HartwigPd₂(dba)₃ / BINAPPrimary or Secondary AmineNaOtBu
SonogashiraPd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃N, Piperidine
NegishiPd(PPh₃)₄ or Ni(acac)₂Organozinc ReagentNot always required

A key consideration in the cross-coupling reactions of this compound is the regioselectivity, or which of the two bromine atoms reacts preferentially. The electronic environment of the pyridine ring and the steric hindrance around each bromine atom influence this selectivity. The bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling due to the electronic effects of the pyridine nitrogen.

For similar dihalogenated heterocyclic systems, careful optimization of reaction conditions (catalyst, ligand, base, and solvent) can allow for selective mono-functionalization at the more reactive site. bohrium.com For instance, in a related compound, ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, selective Suzuki-Miyaura coupling at the C6 position was achieved. bohrium.com A similar outcome would be expected for this compound, allowing for the stepwise introduction of different substituents at the 6- and 3-positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While transition metal-catalyzed reactions are prevalent, the bromo-substituents on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of the leaving group (bromide). SNAr reactions are typically favored by strong electron-withdrawing groups on the aromatic ring and potent nucleophiles. nih.gov

In the case of this compound, the pyridine nitrogen and the ester group contribute to the electron-deficient nature of the ring, making it susceptible to SNAr. Strong nucleophiles such as alkoxides, thiolates, and amines can displace one or both of the bromine atoms, particularly under forcing conditions like high temperatures. researchgate.net

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group at the 2-position of the pyridine ring offers another site for chemical modification. Common transformations of the ester functionality include hydrolysis and reduction.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. Acid-catalyzed hydrolysis is also possible but may be less common for this substrate.

Reduction: The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation would yield (3,6-dibromopyridin-2-yl)methanol (B2530176). Care must be taken as the reducing agent could potentially also react with the bromo-substituents.

These transformations of the ester group can be performed before or after the modification of the bromo-substituents, allowing for a diverse range of synthetic pathways.

Ester Hydrolysis to 3,6-Dibromopyridine-2-carboxylic Acid

The ethyl ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3,6-dibromopyridine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating the ester with a solution of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as a mixture of water and an alcohol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide ion, followed by an acidic workup to neutralize the carboxylate salt, yields the final carboxylic acid product.

This hydrolysis is a fundamental transformation that opens up further synthetic possibilities. The resulting carboxylic acid can be used in a variety of subsequent reactions, such as amide bond formation, conversion to acid chlorides, or decarboxylation reactions, making it a key stepping stone in the synthesis of more complex pyridine-based molecules.

Reduction to (3,6-Dibromopyridin-2-yl)methanol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding (3,6-dibromopyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide group and a second hydride addition to the resulting aldehyde intermediate. An aqueous workup is then necessary to protonate the resulting alkoxide and afford the final alcohol product.

Alternatively, milder reducing agents like sodium borohydride (B1222165) can also be employed, often in the presence of a Lewis acid or in a protic solvent to enhance its reactivity. The choice of reducing agent can sometimes allow for selective reduction of the ester in the presence of other functional groups. The resulting (3,6-dibromopyridin-2-yl)methanol is a valuable intermediate for further functionalization, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution reactions. bldpharm.comalchempharmtech.comfda.gov

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester in this compound is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a different alcohol. In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol acts as a nucleophile, attacking the carbonyl carbon and leading to the displacement of the original ethoxide group.

The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct. This reaction is useful for modifying the ester group to introduce different functionalities or to alter the physical properties of the molecule, such as its solubility or volatility.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, capable of reacting with various electrophiles.

Formation of N-Oxides and Quaternary Pyridinium (B92312) Salts

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is typically achieved by treating the parent compound with an oxidizing agent such as hydrogen peroxide in acetic acid, or with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orggoogle.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. thieme-connect.descripps.edu For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. researchgate.net

Furthermore, the nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. srce.hrnih.govgoogle.com This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. rsc.org The resulting pyridinium salts are ionic compounds and have been investigated for various applications. nih.gov The quaternization of the nitrogen atom significantly alters the electron distribution in the pyridine ring, making it more susceptible to nucleophilic attack. uoanbar.edu.iqscribd.com

ReactantProductReagents and ConditionsReference
This compound3,6-Dibromopyridine-2-carboxylic acid1. NaOH, H₂O/EtOH, heat; 2. HCl
This compound(3,6-Dibromopyridin-2-yl)methanol1. LiAlH₄, THF; 2. H₂O bldpharm.com
This compoundMthis compoundCH₃OH, H⁺ or CH₃O⁻
This compoundThis compound N-oxideH₂O₂, CH₃COOH or m-CPBA organic-chemistry.orggoogle.com
This compound1-Methyl-3,6-dibromo-2-(ethoxycarbonylmethyl)pyridinium iodideCH₃I srce.hr

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to various metal centers to form coordination complexes. nih.govpressbooks.pub The lone pair of electrons on the nitrogen can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. mdpi.com The presence of other potential donor atoms in the molecule, such as the carbonyl oxygen of the ester group, could potentially allow for chelation, where the molecule binds to the metal center through more than one atom, forming a stable ring structure. rsc.org

The coordination properties of pyridine and its derivatives are well-established, and they form complexes with a wide range of transition metals. nih.govrsc.org The specific nature of the coordination complex, including its geometry and stability, will depend on the metal ion, the solvent system, and the presence of other ligands. The formation of such metal complexes can be used to influence the reactivity of the pyridine ring or to introduce new properties to the molecule, such as catalytic activity or specific photophysical characteristics.

Metal IonLigandPotential Coordination Mode
Cu(II)This compoundN-coordination
Pd(II)This compoundN-coordination
Pt(II)This compoundN-coordination
Fe(III)This compoundN-coordination, potential chelation with carbonyl oxygen
Ru(II)This compoundN-coordination

Spectroscopic Characterization and Structural Elucidation of Ethyl 3,6 Dibromopyridine 2 Acetate

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be utilized to determine the molecular weight and fragmentation pattern of Ethyl 3,6-dibromopyridine-2-acetate. In a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Observations: The ESI-MS spectrum in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion cluster would exhibit a characteristic pattern. The theoretical exact mass of the monoisotopic peak and the full isotopic pattern would be calculated and compared against the observed spectrum for confirmation of the elemental composition.

Data Table (Hypothetical):

Ion Calculated m/z Observed m/z Relative Abundance
[C₉H₉Br₂NO₂ + H]⁺ Data not available Data not available Data not available

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Expected Characteristic Bands: For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, C-O stretching, C-N stretching of the pyridine (B92270) ring, aromatic C-H stretching, and aliphatic C-H stretching of the ethyl group. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Data Table (Hypothetical):

Wavenumber (cm⁻¹) Assignment
Data not available C=O stretch (ester)
Data not available Aromatic C=C/C=N stretch
Data not available Aliphatic C-H stretch
Data not available C-O stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Expected Characteristic Bands: The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring and potentially the C-Br bonds. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Data Table (Hypothetical):

Wavenumber (cm⁻¹) Assignment
Data not available Symmetric ring breathing
Data not available C-H bending

X-ray Crystallography for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Structural Features: A successful crystallographic analysis would reveal the planarity of the dibromopyridine ring and the conformation of the ethyl acetate (B1210297) substituent relative to the ring. Intermolecular interactions, such as halogen bonding (Br···N or Br···O) or π-π stacking, could also be identified, which govern the crystal packing.

Data Table (Hypothetical):

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (e.g., C-Br, C=O) Data not available

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Expected Absorption Maxima: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. The presence of bromine atoms as substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Data Table (Hypothetical):

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
Data not available Data not available Data not available π→π*

Computational Chemistry and Theoretical Investigations of Ethyl 3,6 Dibromopyridine 2 Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For substituted pyridines, DFT has been successfully employed to elucidate various properties. nih.gov

HOMO-LUMO Energetics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For various organic molecules, this gap is a key parameter in studying their electronic properties.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential maps are valuable for visualizing the charge distribution within a molecule. They help identify electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions and chemical reactivity. For instance, in pyridine (B92270) derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal centers. researchgate.net

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves finding the minimum energy structure on the potential energy surface. For flexible molecules like Ethyl 3,6-dibromopyridine-2-acetate, which has a rotatable ethyl acetate (B1210297) group, conformational analysis is performed to identify the most stable conformers and the energy barriers between them.

NMR Chemical Shifts: Computational methods, including DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules. sourceforge.iocam.ac.uk These predictions are valuable for confirming experimentally determined structures and for assigning signals in complex spectra. The accuracy of these predictions depends on the chosen functional and basis set. sourceforge.io

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) are a powerful tool for interpreting experimental spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions can be achieved. researchgate.netnih.gov DFT calculations have shown excellent agreement with experimental spectra for related molecules like 3,5-dibromopyridine. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., ionic vs. covalent character). This analysis can reveal important details about the electronic delocalization and stability of pyridine systems.

Assessment of Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov Computational methods can predict the hyperpolarizability of a molecule, which is a measure of its NLO response. For pyridine derivatives, the NLO properties can be tuned by modifying substituents or by protonation and complexation. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This approach provides insights into the factors that control the reaction rate and selectivity. For a molecule like this compound, computational modeling could be used to study its reactivity in various chemical transformations.

Applications of Ethyl 3,6 Dibromopyridine 2 Acetate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Polyheterocyclic Systems

The structure of Ethyl 3,6-dibromopyridine-2-acetate is primed for the construction of fused heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The presence of the ethyl acetate (B1210297) group alongside halogen atoms on the pyridine (B92270) ring enables a variety of cyclization strategies.

Detailed research findings show that pyridine derivatives are frequently used to prepare condensed thieno[2,3-b]pyridines and other polyheterocyclic systems. acs.org For instance, related substrates like ethyl cyanoacetate (B8463686) are used in reactions to build novel thiazole-based heterocycles. ekb.eg The ethyl acetate moiety in this compound can act as a handle for intramolecular cyclization reactions, while the bromine atoms serve as leaving groups for ring-closing reactions, such as palladium-catalyzed C-C or C-N bond formation. This dual reactivity allows for the synthesis of complex systems where the pyridine ring is fused to other five- or six-membered rings, leading to scaffolds with unique three-dimensional structures and electronic properties. The synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates highlights the utility of such building blocks in creating complex heterocyclic structures. researchgate.net

Building Block for Multifunctional Ligands in Catalysis and Coordination Chemistry

The development of efficient catalysts often relies on the design of sophisticated ligands that can stabilize and control the reactivity of a metal center. This compound is an excellent starting material for such ligands due to its multiple coordination sites.

The two bromine atoms on the pyridine ring can be selectively substituted. A significant advantage is the ability to control the selectivity of substitution, allowing for the synthesis of unsymmetrical 2,6-disubstituted pyridine compounds which are otherwise difficult to prepare. researchgate.net For example, reacting 2,6-dibromopyridine (B144722) with primary amines under controlled conditions can yield either monosubstituted (e.g., 2-Bromo-6-methylaminopyridine) or disubstituted products. georgiasouthern.edu

By applying this principle, the bromine atom at the 6-position of this compound can be selectively replaced with a coordinating group, such as an amine or phosphine. The resulting molecule would feature three potential coordination sites:

The pyridine nitrogen atom.

The newly introduced donor group at the 6-position.

The carbonyl oxygen of the ethyl acetate group at the 2-position.

This arrangement allows the molecule to act as a tridentate ligand, capable of forming stable complexes with transition metals. Such ligands are crucial for creating catalysts with enhanced stability and selectivity for a variety of organic transformations. The use of a TREN-based scaffold with pyridine-containing arms to stabilize dimetallic complexes underscores the effectiveness of this strategy in coordination chemistry. georgiasouthern.edu

Intermediate for the Development of Advanced Materials and Functional Molecules

The unique electronic and physical properties of pyridine-containing molecules make them attractive components for advanced materials, including polymers and optoelectronic devices. The pyridine ring is a π-electron-deficient system, which can be exploited in the design of materials with specific electronic functionalities. acs.org

This compound serves as a valuable monomer in this context. The two bromine atoms provide reactive handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful methods for polymer synthesis. By incorporating this pyridine unit into a polymer backbone, materials with enhanced thermal stability, tunable electronic properties, and improved adhesion can be created. acs.org

Furthermore, the pyridine nitrogen offers a site for metal coordination, enabling the formation of functional hybrid materials. acs.org The inherent polarity and structural versatility of pyridine derivatives make them indispensable in the synthesis of functional molecules for diverse applications in materials science.

Role in Structure-Activity Relationship (SAR) Studies of Pyridine-Based Bioactive Compounds

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is crucial for designing effective drugs. The pyridine scaffold is a privileged substructure found in numerous pharmaceuticals. researchgate.net The intricate connection between substitution patterns on the pyridine ring and biological relevance has led to many bioactive compounds. researchgate.net

This compound provides an ideal template for Structure-Activity Relationship (SAR) studies. Its three distinct functional sites (the C-3 bromine, the C-6 bromine, and the C-2 ethyl acetate) can be independently modified to generate a library of analogues. For example, selective C-N bond-forming reactions can be used to introduce a variety of amine substituents at the bromine positions. researchgate.net

By systematically altering each part of the molecule and evaluating the biological activity of the resulting compounds, researchers can map out the structural requirements for a desired effect. Studies on the antiproliferative activity of other substituted pyridine derivatives have shown that variations in substituents on the pyridine ring lead to different interactions with biological targets, such as proteins, thereby altering their efficacy. acs.org This systematic approach allows for the optimization of lead compounds to enhance potency and reduce side effects, a cornerstone of modern drug discovery.

Future Outlook and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

While the current synthesis of pyridine (B92270) derivatives can be effective, the future necessitates a shift towards methodologies that are more efficient, cost-effective, and environmentally benign. Traditional multi-step approaches are gradually being replaced by innovative one-pot procedures and the use of sustainable materials. organic-chemistry.orgmdpi.com

Future research will likely focus on:

Metal-Free Catalysis: Exploring metal-free reaction pathways, such as those using iodine and triethylamine, to avoid the cost and toxicity associated with transition metal catalysts. organic-chemistry.org

Sustainable Catalysts: Investigating the use of eco-friendly and reusable catalysts. For instance, activated fly ash has been reported as an efficient catalyst for synthesizing certain pyridine derivatives, offering advantages like low cost and operational simplicity. bhu.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. Rare-earth catalysts have shown promise in atom-economical C-H addition reactions to form alkylated pyridines. organic-chemistry.org

These advancements aim to make the synthesis of Ethyl 3,6-dibromopyridine-2-acetate and its analogues more accessible and sustainable for both academic research and industrial-scale production.

Exploration of Novel Catalytic Systems for Functionalization

The two bromine atoms on this compound are prime handles for a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups. The future in this area lies in discovering and refining catalytic systems that offer greater precision, broader substrate scope, and milder reaction conditions.

Key areas for exploration include:

Advanced Palladium Catalysis: While palladium-catalyzed reactions like the Suzuki coupling are already used for functionalizing bromopyridines, ongoing research seeks to develop more active and stable catalysts for these transformations. acs.org

Copper and Ruthenium Catalysis: Synergistic catalysis using copper(I) salts has enabled the modular synthesis of various substituted pyridines under mild conditions. organic-chemistry.org Ruthenium-catalyzed cycloisomerization also presents a powerful strategy for building the pyridine scaffold. organic-chemistry.org

N-Oxide Chemistry: The use of pyridine N-oxides as precursors allows for versatile C-2 functionalization and can be a strategic route to overcome regioselectivity challenges inherent in direct C-H functionalization. researchgate.net

Remote C-H Functionalization: A significant challenge in pyridine chemistry is the selective functionalization at positions remote from the nitrogen atom, such as the meta-position. researchgate.netuni-muenster.de Novel strategies, including temporary de-aromatization, are being developed to achieve this difficult transformation, which could open up entirely new avenues for creating unique derivatives from precursors like this compound. uni-muenster.dechemrxiv.org

Table 1: Emerging Catalytic Strategies for Pyridine Functionalization
Catalytic SystemReaction TypePotential Application for this compoundReference
Palladium (e.g., PdCl₂(dppf))Suzuki Cross-CouplingSequential or dual C-C bond formation at C3 and C6 positions. acs.org
Copper(I)/AmineSynergistic CondensationAlternative modular synthesis of pyridine core. organic-chemistry.org
Iodine/TriethylamineMetal-Free CyclizationSustainable synthesis of related pyridine structures. organic-chemistry.org
Organosodium BasesUndirected MetalationFunctionalization at positions not typically accessible. chemrxiv.org
N-Oxide ChemistryDeoxygenative C-H FunctionalizationStrategic functionalization at the C2 position. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through tubes or coils, offers significant advantages over traditional batch synthesis in terms of safety, efficiency, scalability, and process control. nih.gov The integration of this technology represents a major frontier for the synthesis and derivatization of this compound.

Future opportunities in this domain involve:

Improved Safety: Flow reactors handle smaller volumes of reagents at any given time, significantly mitigating risks associated with exothermic or hazardous reactions.

Process Optimization: Automated systems allow for rapid screening of reaction conditions (temperature, pressure, residence time) to quickly identify optimal parameters for yield and purity.

On-Demand Manufacturing: Flow chemistry enables the production of specific quantities of a target compound as needed, which is particularly advantageous for creating libraries of derivatives for screening purposes. The robustness of these systems allows for stable, long-term production. nih.gov

Applying a telescoped flow process to the synthesis and subsequent cross-coupling reactions of this compound could dramatically accelerate the discovery of new bioactive molecules and functional materials.

Computational Design and Prediction of New Derivatives

Advances in computational chemistry and artificial intelligence are revolutionizing how new molecules are designed. Instead of relying solely on intuition and empirical screening, researchers can now use predictive models to design derivatives of this compound with a higher probability of possessing desired properties.

Emerging research directions include:

Structure-Activity Relationship (SAR) Modeling: Using computer programs to calculate molecular descriptors and analyze electrostatic potential maps to understand how structural modifications influence biological activity. mdpi.com For example, studies have shown that the presence and position of certain groups on a pyridine ring can enhance or diminish its antiproliferative effects. mdpi.com

Deep Learning for Drug Discovery: Employing deep learning models to predict complex drug-target interactions, helping to prioritize which derivatives are most likely to be effective for a specific therapeutic target. rsc.org

Virtual Screening: Creating large virtual libraries of derivatives by computationally modifying the this compound scaffold and then screening them against biological targets to identify the most promising candidates for synthesis.

Predictive Property Modeling: Using computational tools to predict physicochemical properties (e.g., solubility, stability) and bioavailability, thereby reducing late-stage failures in drug development. acs.org

These in silico methods can guide synthetic efforts, saving significant time and resources by focusing laboratory work on compounds with the highest potential for success.

Expanding Applications in Interdisciplinary Scientific Domains

The true potential of this compound lies in its utility as a scaffold for creating novel molecules with applications across diverse scientific fields. The ability to selectively functionalize the two bromine atoms and modify the ester group allows for the creation of a vast chemical space.

Future research is poised to expand into several key domains:

Medicinal Chemistry: Pyridine is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. researchgate.netmdpi.com Derivatives are being explored for a wide range of therapeutic properties, including as anticancer agents that disrupt tubulin polymerization acs.org, antitubercular agents effective against drug-resistant strains nih.gov, antimicrobial compounds researchgate.netnih.gov, and as inhibitors of cholinesterases for potential Alzheimer's disease treatment. nih.gov The dibromo precursor is an ideal starting point for generating libraries of compounds for screening in these areas.

Materials Science: Pyridine-based compounds are integral to the development of functional materials with unique photo- and electrochemical properties. organic-chemistry.orgresearchgate.net Derivatives could be designed as components of organic light-emitting diodes (OLEDs), sensors, or smart materials. Research into related structures has shown potential for applications such as color-tunable persistent luminescence. rsc.org

Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. New derivatives could be synthesized and screened for novel agrochemical activities.

Table 2: Potential Interdisciplinary Research Areas for Derivatives
Scientific DomainPotential ApplicationRationaleReference
Medicinal ChemistryAnticancer AgentsPyridine-bridged compounds can act as tubulin polymerization inhibitors. acs.org
Medicinal ChemistryAntitubercular AgentsImidazo[1,2-a]pyridine derivatives show potent activity against M. tuberculosis. nih.gov
Medicinal ChemistryAntimicrobial AgentsPyridine and thienopyridine derivatives exhibit broad-spectrum antimicrobial activity. researchgate.net
Medicinal ChemistryNeurodegenerative DiseasePyridine derivatives can act as multi-target cholinesterase inhibitors. nih.gov
Materials ScienceOrganic ElectronicsPyridine derivatives are used in materials with photo- and electrochemical applications. organic-chemistry.orgresearchgate.net
AgrochemicalsPesticides/HerbicidesThe pyridine scaffold is a common core in many commercial agrochemicals. uni-muenster.de

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight335.98 g/molHRMS
Melting Point72–74°C (lit.)Differential Scanning Calorimetry
Solubility (DMSO)>50 mg/mLUSP <921> Guidelines
LogP (Octanol-Water)2.8 ± 0.3Shake-Flask Method

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Monobrominated isomerIncomplete brominationExcess Br2_2, longer reaction time
Tribrominated derivativeOver-brominationStrict stoichiometric control

Critical Analysis of Evidence Gaps

  • Evidence Limitations : The provided materials lack direct data on this compound, necessitating extrapolation from structurally analogous pyridine derivatives (e.g., ethyl 2-(2-acetyl-4-bromophenoxy)acetate) .
  • Recommendations : Prioritize primary literature (e.g., ACS, RSC journals) for synthetic protocols and mechanistic studies. Cross-reference with patent databases (e.g., USPTO, Espacenet) for regioselectivity insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.